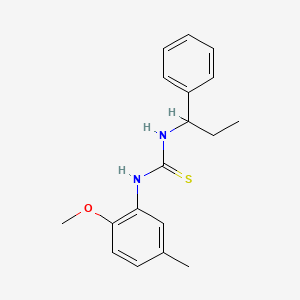
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea, also known as AD4, is a compound that has been extensively studied for its potential therapeutic effects. AD4 belongs to the class of compounds known as thioureas, which have been shown to have a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease research, N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea is its potential therapeutic effects in a variety of diseases. N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been extensively studied in vitro and in vivo, and has shown promising results in preclinical studies. However, there are also limitations to using N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea in lab experiments. N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea. One area of research is to further elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea. This could involve studying the effects of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea on specific signaling pathways and enzymes, as well as investigating its effects on gene expression. Another area of research is to explore the potential therapeutic effects of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further optimization of the synthesis method for N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been extensively studied for its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease research, N-(2-methoxy-5-methylphenyl)-N'-(1-phenylpropyl)thiourea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-4-15(14-8-6-5-7-9-14)19-18(22)20-16-12-13(2)10-11-17(16)21-3/h5-12,15H,4H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOGKICSGEULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



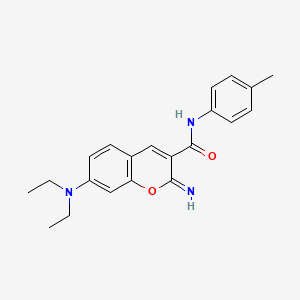
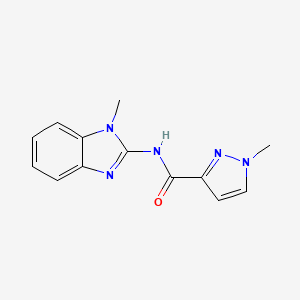
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4287050.png)
![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)
![N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4287057.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4287065.png)
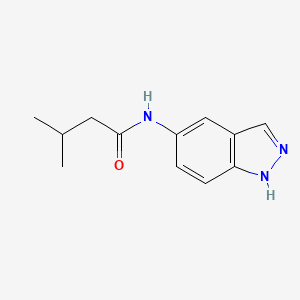
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)
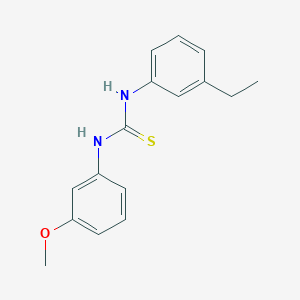
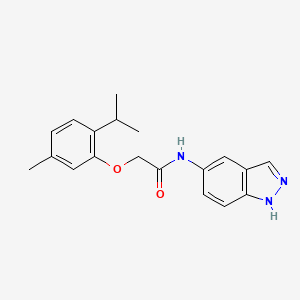
![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)